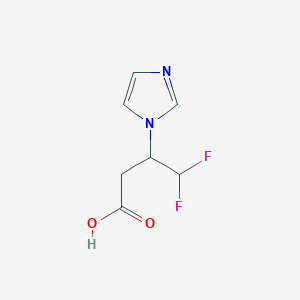

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 2138353-85-0 . It has a molecular weight of 190.15 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is 1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” include a melting point of 305 °C (dec.) (lit.), a predicted boiling point of 403.6±28.0 °C, and a predicted density of 1.28±0.1 g/cm3 . The compound is stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación

Electrolytes for Fuel Cells

Room Temperature Dialkylimidazolium Ionic Liquid-Based Fuel Cells

Imidazolium ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4), have been highlighted for their outstanding performance as electrolytes in fuel cells. These non-Bronsted acid-base room temperature imidazolium ionic liquids achieve a 67% overall cell efficiency when used as supporting electrolytes for commercially available alkaline fuel cells (AFC) operating at room temperature with air and hydrogen at atmospheric pressure (Souza et al., 2003).

Gas/Vapor Separations

Tunable Rare Earth fcu-MOF Platform for Gas/Vapor Separations

The deliberate construction of rare-earth (RE) metal-organic frameworks (MOFs) with restricted window apertures using reticular chemistry approaches has shown significant potential for selective adsorption kinetics-based separation and molecular sieving of gases and vapors. These RE-1,4-NDC-fcu-MOFs exhibit notable gas/solvent separation properties, driven mostly by adsorption kinetics, demonstrating the utility of imidazole derivatives in designing materials for efficient separation processes (Xue et al., 2015).

Sensing Applications

Fluorescent Imidazole-Based Chemosensors for Reversible Detection

Imidazole derivatives have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit selective sensing towards CN- ions with a detection limit as low as 0.8 μM, demonstrating their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Synthetic Chemistry

Synthesis of Imidazol-2-ylidenes

An improved synthesis method for imidazol-2-ylidenes has been reported, showcasing the utility of imidazole derivatives in synthetic chemistry. This method involves the reaction of N,N'-dialkylthioureas with 3-hydroxy-2-butanone to give imidazole-2(3H)-thiones, which are then treated to yield imidazol-2-ylidenes in excellent yields, highlighting the versatility of imidazole derivatives in facilitating complex chemical syntheses (Kuhn & Kratz, 1993).

Safety And Hazards

Propiedades

IUPAC Name |

4,4-difluoro-3-imidazol-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNYZVOGFPUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2913291.png)

![3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2913293.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)

![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)

![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)

![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)

![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)

![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)